An In-depth Technical Guide to 2-Fluoro-4-(methoxymethoxy)phenylboronic acid and Its Isomers: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Fluoro-4-(methoxymethoxy)phenylboronic acid and Its Isomers: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid, a fluorinated organoboron compound of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of data for this specific regioisomer, this guide also presents a detailed analysis of its closely related and more readily available isomers, offering a broader perspective for synthetic and medicinal chemists.
Core Compound Identification and Properties
2-Fluoro-4-(methoxymethoxy)phenylboronic acid
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BFO₄ | PubChemLite |
| Molecular Weight | 199.97 g/mol | Calculated |
| Monoisotopic Mass | 200.06561 Da | PubChemLite |
The absence of a dedicated CAS number suggests that this particular isomer may not be commercially available or as extensively studied as its counterparts. Researchers interested in this specific compound may need to pursue custom synthesis.
Commercially Available Isomers
Two prominent and commercially available isomers of 2-Fluoro-4-(methoxymethoxy)phenylboronic acid are [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid and (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid. Their properties are summarized below for comparative analysis.
| Property | [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | (5-Fluoro-2-(methoxymethoxy)phenyl)boronic acid |
| CAS Number | 335254-87-0[1] | 488713-34-4[2][3][4] |
| Molecular Formula | C₈H₁₀BFO₄[1] | C₈H₁₀BFO₄[2] |
| Molecular Weight | 199.97 g/mol [1] | 199.97 g/mol [2][4] |
| Synonyms | (4-fluoro-2-(methoxymethoxy)phenyl)boronic acid | Not specified |
| Purity | 98% | 96%+ |
| Physical Form | Solid[5] | Not specified |
| Storage Conditions | Inert atmosphere, 2-8°C[5] | Not specified |
Synthesis and Mechanistic Insights
The synthesis of fluorinated phenylboronic acids typically involves a multi-step process. While a specific protocol for 2-Fluoro-4-(methoxymethoxy)phenylboronic acid is not documented, a general synthetic pathway can be extrapolated from established methods for related compounds.
A common approach involves the ortho-lithiation of a suitably protected fluorophenol, followed by quenching with a trialkyl borate and subsequent hydrolysis. The choice of protecting group for the hydroxyl moiety is critical to prevent unwanted side reactions. The methoxymethyl (MOM) ether is a suitable choice due to its stability under the strongly basic conditions of lithiation and its relatively straightforward deprotection.
A plausible synthetic route is outlined below:
Caption: Generalized Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
Disclaimer: This is a generalized protocol and should be optimized for specific substrates.
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), the respective fluoro-(methoxymethoxy)phenylboronic acid isomer (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution.
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Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Safety and Handling
Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood. For specific handling and safety information, consult the Safety Data Sheet (SDS) provided by the supplier for the relevant isomer. For [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). [5]
Conclusion
2-Fluoro-4-(methoxymethoxy)phenylboronic acid and its isomers are valuable reagents for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. While the title compound itself is not widely available, its isomers provide readily accessible alternatives for researchers. The strategic incorporation of fluorine and a protected hydroxyl group offers a versatile platform for creating diverse and potent bioactive compounds.
References
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2a biotech. (n.d.). (5-FLUORO-2-(METHOXYMETHOXY)PHENYL)BORONIC ACID. Retrieved from [Link]
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PubChemLite. (n.d.). 2-fluoro-4-(methoxymethoxy)phenylboronic acid. Retrieved from [Link]
Sources
- 1. 335254-87-0 | [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 5-Fluoro-2-(methoxymethoxy)phenylboronic acid | CAS 488713-34-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. BLDpharm - Bulk Product Details [bldpharm.com]
- 5. [4-Fluoro-2-(methoxymethoxy)phenyl]boronic acid | 335254-87-0 [sigmaaldrich.com]
